

AMG-548 Dihydrochloride: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: AMG-548 dihydrochloride

Cat. No.: B15379642

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **AMG-548 dihydrochloride**, a potent and selective inhibitor of p38 α mitogen-activated protein kinase (MAPK). This document consolidates key chemical and biological data, experimental methodologies, and relevant signaling pathways to support research and development efforts.

Core Compound Identification and Properties

AMG-548 is a well-characterized small molecule inhibitor with distinct properties for its free base and dihydrochloride salt forms. The dihydrochloride salt is often used for its improved solubility and stability in experimental settings.

Property	AMG-548 Dihydrochloride	AMG-548 (Free Base)
CAS Number	2518299-32-4[1][2][3]	864249-60-5[4][5][6]
Molecular Formula	C29H29Cl2N5O[3][4]	C29H27N5O[6]
Molecular Weight	534.48 g/mol [3][4]	461.56 g/mol [6]
Purity	≥98%[4]	≥98%
Appearance	Solid[2][4]	Solid

Biological Activity and Selectivity

AMG-548 is a highly potent and selective inhibitor of the p38 α MAPK isoform. Its selectivity has been profiled against other p38 isoforms and a broader panel of kinases.

In Vitro Kinase Inhibitory Activity

Target	Ki (nM)	Notes
p38 α	0.5[1]	Primary target, showing high-affinity inhibition.
p38 β	36[1]	Slight selectivity over p38 α .
p38 γ	2600[1]	Over 1000-fold selectivity against this isoform.[1]
p38 δ	4100[1]	Over 1000-fold selectivity against this isoform.[1]
JNK2	39[1][5]	Modest selectivity.
JNK3	61[1][5]	Modest selectivity.

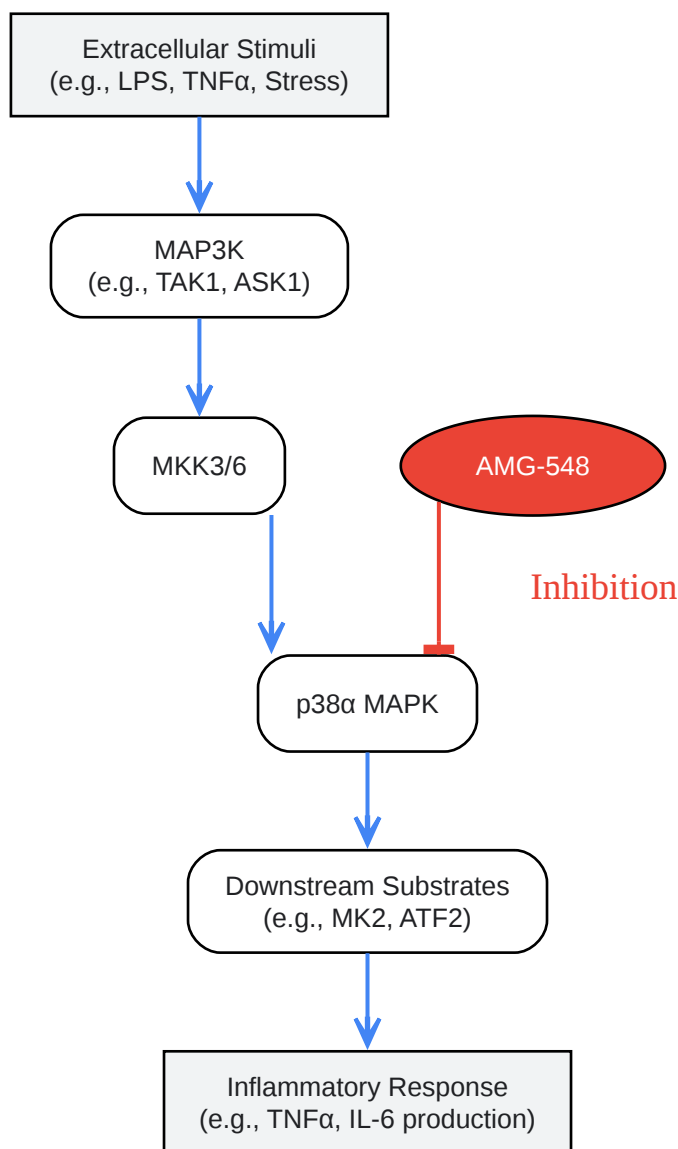
Cellular and Whole Blood Activity

AMG-548 demonstrates potent inhibition of inflammatory cytokine production in human whole blood assays.

Assay	IC50 (nM)	Stimulus
TNF α Inhibition	3[1][5]	LPS-stimulated[1][5]
IL-1 β Inhibition	7[1][5]	LPS-stimulated[1][5]
IL-8 Inhibition	0.7[1][5]	TNF α -induced[1][5]
IL-6 Inhibition	1.3[1][5]	IL-1 β -induced[1][5]

Signaling Pathways

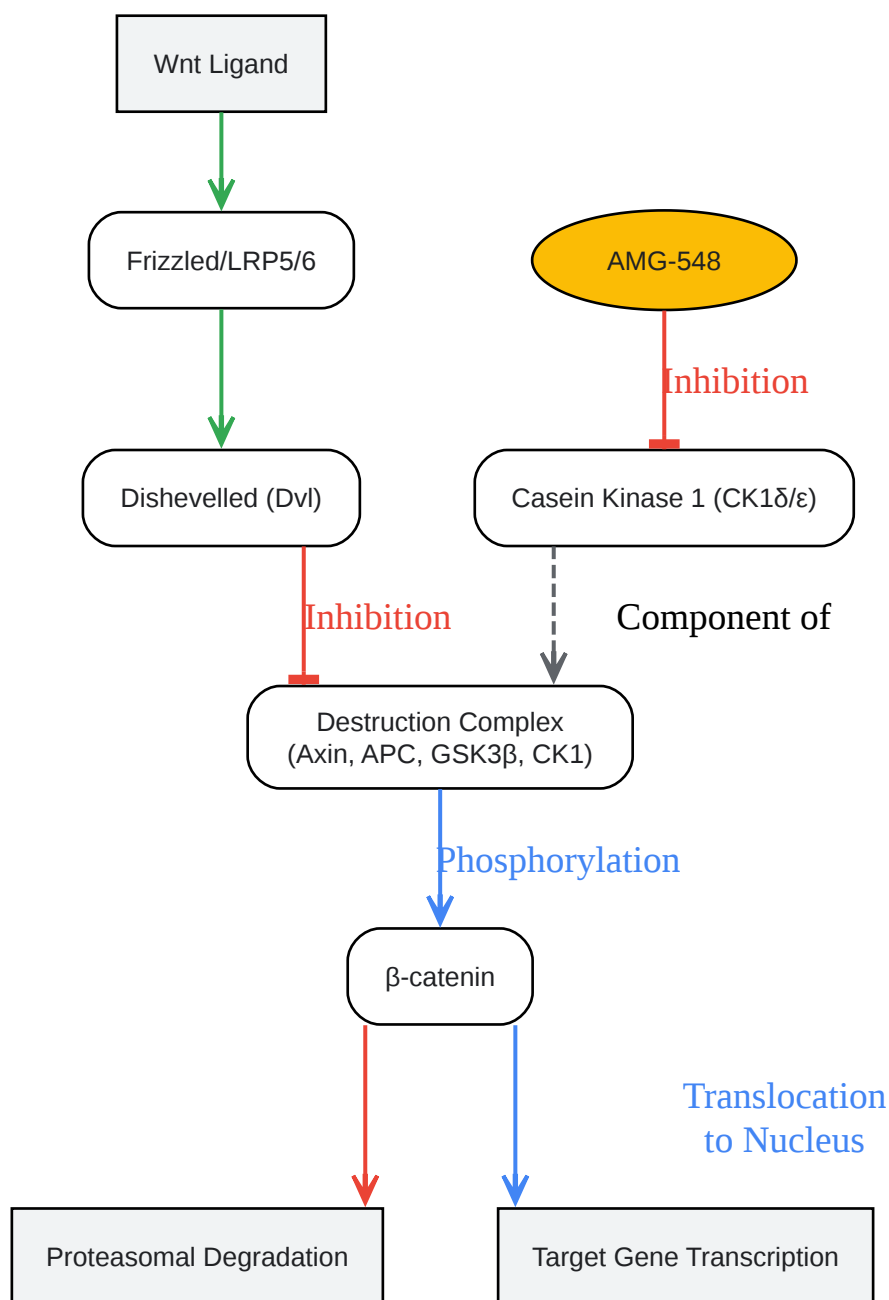
AMG-548 primarily exerts its effects through the inhibition of the p38 MAPK signaling pathway. Additionally, it has been shown to modulate the Wnt/ β -catenin pathway through off-target effects on Casein Kinase 1 (CK1).



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Caption: p38 MAPK Signaling Pathway Inhibition by AMG-548.

AMG-548 has also been found to inhibit Wnt signaling by directly targeting Casein Kinase 1 isoforms δ and ϵ .^{[1][3]} This off-target activity is important to consider in the interpretation of experimental results.



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Caption: Wnt/β-catenin Signaling and Off-Target Inhibition by AMG-548.

Experimental Protocols

General Stock Solution and Formulation

1. High-Concentration Stock in DMSO:

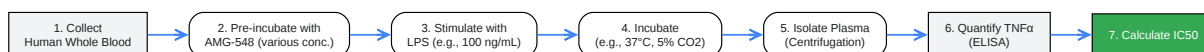
- Solvent: Dimethyl sulfoxide (DMSO).
- Procedure: Prepare a stock solution of up to 100 mM. For example, to make a 10 mg/mL stock solution in DMSO, add 100 μ L of the DMSO stock to the appropriate volume of buffer or media.
- Storage: Store stock solutions in solvent at -80°C for up to one year.^[5]

2. In Vivo Formulation (Example):

- Vehicle Composition: A common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.^[1]
- Protocol:
 - Prepare a 10 mg/mL stock solution in DMSO.
 - For a 1 mL final volume, take 100 μ L of the DMSO stock and add it to 400 μ L of PEG300. Mix thoroughly.
 - Add 50 μ L of Tween-80 and mix again until the solution is clear.
 - Add 450 μ L of saline to reach the final volume of 1 mL.^[1]
- Note: This protocol yields a clear solution of at least 1 mg/mL. The saturation point is not specified and should be determined empirically.^[1]

Human Whole Blood Assay for TNF α Inhibition

This assay is used to determine the potency of AMG-548 in a complex biological matrix.



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Caption: Workflow for Whole Blood TNF α Inhibition Assay.

- **Blood Collection:** Obtain fresh human whole blood using an anticoagulant such as heparin.
- **Compound Incubation:** Pre-incubate the blood with serial dilutions of **AMG-548 dihydrochloride** or vehicle control for a specified period (e.g., 30-60 minutes) at 37°C.
- **Stimulation:** Add Lipopolysaccharide (LPS) to a final concentration sufficient to elicit a robust TNF α response (e.g., 100 ng/mL).
- **Incubation:** Incubate the samples for an appropriate time (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO₂.
- **Plasma Collection:** Pellet the blood cells by centrifugation and collect the supernatant (plasma).
- **Quantification:** Measure the concentration of TNF α in the plasma using a validated enzyme-linked immunosorbent assay (ELISA) kit.
- **Data Analysis:** Plot the TNF α concentration against the logarithm of the AMG-548 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

AMG-548 dihydrochloride is a valuable research tool for investigating the roles of p38 α MAPK in various biological processes, particularly in inflammation. Its high potency and selectivity, coupled with its oral bioavailability, have made it a subject of interest in drug discovery. Researchers using this compound should be aware of its off-target effects on the Wnt/ β -catenin pathway via CK1 inhibition to ensure accurate interpretation of their findings. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of **AMG-548 dihydrochloride** in a research setting.

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